molecular formula C24H14Br2O B12506491 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan

2,8-Bis(3-bromophenyl)dibenzo[b,d]furan

Cat. No.: B12506491
M. Wt: 478.2 g/mol
InChI Key: GGGHGWGYAYYXMT-UHFFFAOYSA-N
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Description

2,8-Bis(3-bromophenyl)dibenzo[b,d]furan is a chemical compound with the molecular formula C24H14Br2O. It is a derivative of dibenzofuran, where two bromophenyl groups are attached at the 2 and 8 positions of the dibenzofuran core. This compound is of interest in various fields of research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan typically involves the reaction of dibenzofuran with 3-bromoiodobenzene in the presence of a palladium catalyst. One common method includes the use of tetrakis(triphenylphosphine)palladium(0) as the catalyst, with potassium carbonate as the base, in a mixture of tetrahydrofuran and ethanol. The reaction is carried out at 80°C for 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(3-bromophenyl)dibenzo[b,d]furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki, Stille, and Heck coupling reactions due to the presence of bromine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine atoms are replaced by aryl groups.

Scientific Research Applications

2,8-Bis(3-bromophenyl)dibenzo[b,d]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan is primarily related to its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be substituted or coupled with other groups, allowing the compound to be used as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Bis(3-bromophenyl)dibenzo[b,d]furan is unique due to the presence of bromine atoms, which make it highly reactive and suitable for various coupling and substitution reactions. This reactivity allows it to be used as a versatile intermediate in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C24H14Br2O

Molecular Weight

478.2 g/mol

IUPAC Name

2,8-bis(3-bromophenyl)dibenzofuran

InChI

InChI=1S/C24H14Br2O/c25-19-5-1-3-15(11-19)17-7-9-23-21(13-17)22-14-18(8-10-24(22)27-23)16-4-2-6-20(26)12-16/h1-14H

InChI Key

GGGHGWGYAYYXMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C5=CC(=CC=C5)Br

Origin of Product

United States

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